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Compound of Interest

Compound Name: Cerium sulfide (Ce2S3)

Cat. No.: B077227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) approaches

for calculating the electronic properties of Cerium (III) Sulfide (Ce₂S₃), a material with promising

applications in various technological fields. The electronic behavior of Ce₂S₃ is intrinsically

linked to the localization of Ce 4f electrons, making accurate theoretical predictions

challenging. This document summarizes key findings from published research, focusing on the

performance of different DFT functionals in predicting the electronic band gap of the α and γ

polymorphs of Ce₂S₃.

Data Presentation
The following table summarizes the calculated and experimental electronic band gaps for the α

and γ phases of Ce₂S₃ using different computational methods.

Polymorph Method
Calculated Band
Gap (eV)

Experimental Band
Gap (eV)

α-Ce₂S₃ PBE-GGA 0.76[1] -

α-Ce₂S₃ GGA+U 0.8[2][3] -

γ-Ce₂S₃ GGA+U 1.8[2][3]
1.88 - 1.99 (thin film)

[4]
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Performance Comparison of DFT Functionals
The electronic structure of Ce₂S₃ is characterized by the presence of strongly correlated 4f

electrons from the Cerium atoms. Standard DFT approximations like the Generalized Gradient

Approximation (GGA) often fail to accurately describe such systems, leading to an

underestimation of the band gap.

GGA vs. GGA+U:

For the α-phase of Ce₂S₃, the Perdew–Burke–Ernzerhof (PBE) implementation of GGA

predicts a direct band gap of 0.76 eV.[1] The inclusion of a Hubbard U term (GGA+U) to

account for the strong on-site Coulomb repulsion of the Ce 4f electrons slightly increases the

calculated band gap to 0.8 eV.[2][3] This small correction suggests that while electron

correlation is important, the α-phase exhibits a smaller band gap compared to the γ-phase.

For the γ-phase, GGA+U calculations predict a significantly larger band gap of 1.8 eV.[2][3]

This value is in excellent agreement with experimental results from thin film measurements,

which report a band gap in the range of 1.88 to 1.99 eV.[4] The larger band gap of the γ-phase

is attributed to the different coordination environment of the cerium cations compared to the α-

phase.[3]

Hybrid Functionals (HSE):

While hybrid functionals like the Heyd-Scuseria-Ernzerhof (HSE) functional are known to

provide more accurate band gap predictions for many materials by mixing a portion of exact

Hartree-Fock exchange, there is a lack of published studies applying this method specifically to

Ce₂S₃. Future research employing HSE or other advanced many-body perturbation theories

like GW approximation would be valuable for further refining the theoretical understanding of

Ce₂S₃'s electronic properties.

Experimental Protocols
The following outlines the general computational methodologies employed in the cited DFT

studies on Ce₂S₃.

Software Packages:
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Vienna Ab initio Simulation Package (VASP): A plane-wave DFT code commonly used for

solid-state calculations.[1][5]

CASTEP: Another widely used plane-wave DFT code.[1][5]

DFT Functionals:

PBE-GGA: The Perdew–Burke–Ernzerhof generalized gradient approximation was used to

describe the exchange-correlation energy.[1]

GGA+U: This approach adds an on-site Coulomb interaction term (U) to the GGA functional

to better describe localized d and f electrons. For Ce₂S₃, a Hubbard U parameter

(specifically U') of 4 eV has been shown to yield results in good agreement with experimental

observations.[2][3]

General Computational Workflow:

A typical DFT calculation of the electronic properties of a crystalline solid like Ce₂S₃ follows a

standardized workflow. This process begins with defining the crystal structure and proceeds

through geometry optimization and subsequent calculation of the electronic band structure and

density of states.
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A generalized workflow for DFT calculations of electronic properties.

Signaling Pathways and Logical Relationships
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The accurate prediction of Ce₂S₃'s electronic properties, particularly the band gap, is critically

dependent on the theoretical treatment of the localized Ce 4f electrons. The choice of the DFT

functional directly influences the calculated electronic structure, as illustrated in the following

logical diagram.

Problem: Describe Ce 4f electrons in Ce₂S₃

Standard GGA (e.g., PBE) GGA+U Hybrid Functional (e.g., HSE)

Underestimates localization
-> Incorrect band gap

Adds on-site Coulomb repulsion (U)
-> Improved description of localized states

Includes a fraction of exact exchange
-> Generally higher accuracy for band gaps

More Accurate Electronic Properties

Click to download full resolution via product page

Logical diagram illustrating the choice of DFT functional for Ce₂S₃.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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